![molecular formula C24H32N2O2 B2871470 3-(4-methoxyphenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide CAS No. 955527-62-5](/img/structure/B2871470.png)
3-(4-methoxyphenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide
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Description
3-(4-methoxyphenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C24H32N2O2 and its molecular weight is 380.532. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Molecular Structure
Research has shown a keen interest in the synthesis of compounds with complex molecular structures, including tetrahydroquinoline derivatives. For example, studies have synthesized a series of homologous N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines to examine their dopamine-like activity, revealing the importance of the N-alkyl group in determining the potency of these compounds (Jacob et al., 1981). Another study focused on the synthesis and structural analysis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, highlighting the detailed crystal structure and potential biological activity (Bai et al., 2012).
Binding and Biological Activity Evaluation
Compounds related to the target molecule have been synthesized and evaluated for their affinity to dopamine receptors, showcasing the pharmacological interest in modifying structural elements to enhance receptor binding and activity (Claudi et al., 2000). This includes examining the effects of different N-alkyl groups on receptor affinity and the potential agonist or antagonist activity on dopamine receptors.
Pharmacological Potential
Research extends into exploring the therapeutic potential of structurally similar compounds, where modifications to the molecular structure can lead to significant changes in biological activity. For instance, derivatives of tetrahydroquinoline have been explored for their antioxidant and anticancer activities, suggesting a methodology for designing compounds with specific therapeutic targets (Tumosienė et al., 2020).
Antimicrobial and Antifungal Properties
New natural products, including tetrahydroquinoline derivatives, have been identified with high biological activity against bacteria and fungi, indicating the potential for developing novel antibiotics or antimicrobial agents (Asolkar et al., 2004).
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-3-16-26-17-4-5-21-18-20(8-12-23(21)26)14-15-25-24(27)13-9-19-6-10-22(28-2)11-7-19/h6-8,10-12,18H,3-5,9,13-17H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGHGAZQOYDXTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.